
2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzenesulfonamide moiety, which is known for its role in various pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of a benzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide linkage. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, dichloromethane, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzenesulfonamides .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in tumor growth and proliferation by disrupting the pH regulation within cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzenesulfonamides such as:
Sulfanilamide: Known for its antibacterial properties.
Sulfamethoxazole: Used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Employed in the treatment of toxoplasmosis.
Uniqueness
What sets 2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide apart is its specific structure, which allows it to interact uniquely with certain enzymes like carbonic anhydrase IX. This specificity makes it a promising candidate for targeted therapies in cancer treatment .
Eigenschaften
CAS-Nummer |
61766-87-8 |
|---|---|
Molekularformel |
C20H26N2O2S |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
2-[(Z)-3-(diethylamino)-2-methyl-1-phenylprop-1-enyl]benzenesulfonamide |
InChI |
InChI=1S/C20H26N2O2S/c1-4-22(5-2)15-16(3)20(17-11-7-6-8-12-17)18-13-9-10-14-19(18)25(21,23)24/h6-14H,4-5,15H2,1-3H3,(H2,21,23,24)/b20-16- |
InChI-Schlüssel |
XNSRSQRZHIOLTM-SILNSSARSA-N |
Isomerische SMILES |
CCN(CC)C/C(=C(/C1=CC=CC=C1)\C2=CC=CC=C2S(=O)(=O)N)/C |
Kanonische SMILES |
CCN(CC)CC(=C(C1=CC=CC=C1)C2=CC=CC=C2S(=O)(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


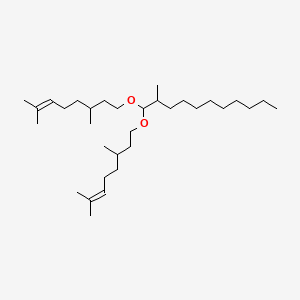
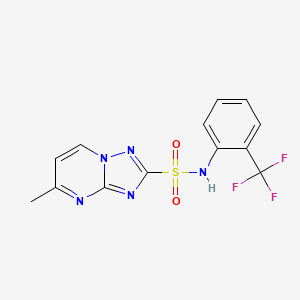
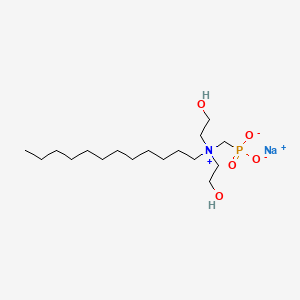
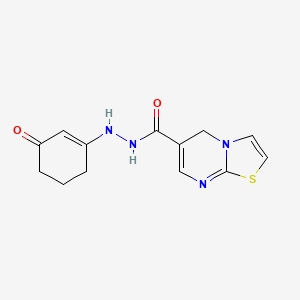
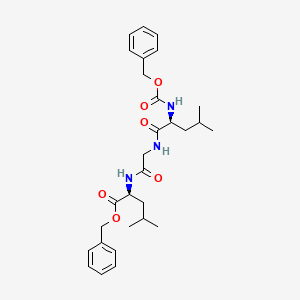
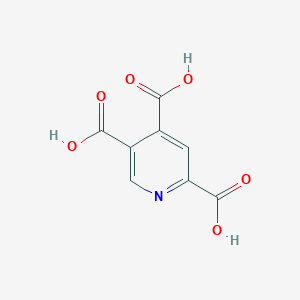

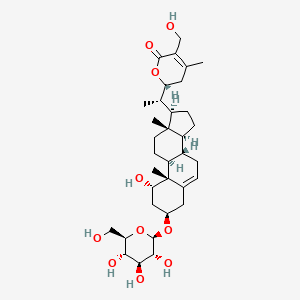
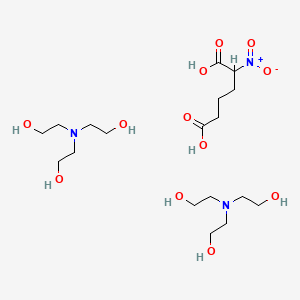

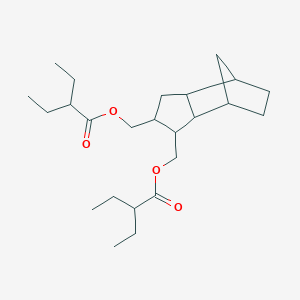

![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)

